molecular formula C18H25NO5 B3819976 4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid

4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid

Cat. No.: B3819976
M. Wt: 335.4 g/mol
InChI Key: PHJKZNMYBYKNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid is a complex organic compound that belongs to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a tert-butyl group, an ethoxycarbonylphenyl group, and an amino group attached to a butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-nitrogen bondsThe final step involves the deprotection of the Boc group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to achieve efficient and scalable synthesis. These systems allow for precise control of reaction conditions, such as temperature and pressure, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethoxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other gamma amino acids and derivatives, such as:

Uniqueness

4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications and industrial uses .

Properties

IUPAC Name

4-[tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-5-24-17(23)14-8-6-13(7-9-14)12-19(18(2,3)4)15(20)10-11-16(21)22/h6-9H,5,10-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJKZNMYBYKNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN(C(=O)CCC(=O)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid
Reactant of Route 4
4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-[Tert-butyl-[(4-ethoxycarbonylphenyl)methyl]amino]-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.